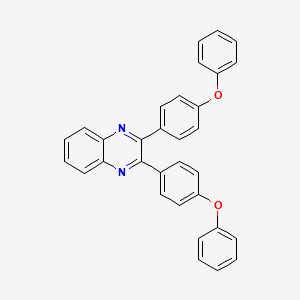

2,3-bis(4-phenoxyphenyl)quinoxaline

Descripción general

Descripción

2,3-bis(4-phenoxyphenyl)quinoxaline is a useful research compound. Its molecular formula is C32H22N2O2 and its molecular weight is 466.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 466.168127949 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Application in Asymmetric Hydrogenation and Pharmaceutical Ingredient Synthesis

2,3-bis(4-phenoxyphenyl)quinoxaline derivatives have been explored in the context of asymmetric hydrogenation. Imamoto et al. (2012) described the use of related quinoxaline derivatives in rhodium-catalyzed asymmetric hydrogenation, showing high enantioselectivities and catalytic activities. This process is particularly valuable for synthesizing chiral pharmaceutical ingredients with amino acid or secondary amine components (Imamoto et al., 2012).

2. Development of Polyamides with Quinoxaline Moiety

Patil et al. (2011) reported the synthesis of new polyamides containing a quinoxaline moiety, demonstrating the versatility of this compound derivatives in polymer science. These polyamides, characterized by high thermal stability and solubility in polar aprotic solvents, have potential applications in materials science, particularly in areas requiring high-performance polymers (Patil et al., 2011).

3. Optical and Morphological Studies

Rajalakshmi and Palanisami (2020) conducted studies on tri-fluoromethyl substituted quinoxaline derivatives, showcasing the optical properties and morphological characteristics of these compounds. Such studies are crucial in understanding the potential of this compound derivatives in applications like fluorescence and materials science (Rajalakshmi & Palanisami, 2020).

4. Hyperbranched Polymers and Chain-End Modification

Baek et al. (2006) explored the synthesis and chain-end modification of novel hyperbranched polymers containing alternating quinoxaline and benzoxazole repeat units. These polymers' unique properties, such as nonlinear solution viscosity behavior, open up possibilities for diverse applications in polymer chemistry (Baek et al., 2006).

5. Application in Photovoltaic Performance Enhancement

Ouyang et al. (2015) described the synthesis of new quinoxaline-based conjugated polymers, emphasizing the significance of extending the length of conjugated side chains and reducing steric hindrance in building blocks. This research illustrates the potentialof quinoxaline derivatives in improving the efficiency of polymer solar cells, highlighting the importance of molecular design in photovoltaic materials (Ouyang et al., 2015).

6. Investigation of Mesomorphic Properties in Heterocyclic Compounds

Chen et al. (2011) investigated new non-discotic heterocyclic compounds derived from quinoxaline, including derivatives of this compound. Their research into mesomorphic properties, involving thermal analysis and polarized optical microscopy, contributes to our understanding of the applications of these compounds in materials science and liquid crystal technology (Chen et al., 2011).

7. Two-Dimensional Aggregation Behaviors of Quinoxaline Dendrimers

Choi et al. (2015) focused on the molecular behavior of dendrimers containing hydrophilic core groups and hydrophobic branches with quinoxaline units. The study of their aggregation behaviors at the air-water interface and the resulting surface morphology has implications for the development of advanced materials and nanotechnology applications (Choi et al., 2015).

8. Synthesis and Optical Properties of Quinoxaline-Containing Poly(Aryl Ether)s

Barberis et al. (2007) synthesized novel poly(aryl ether)s from reactions involving bisphenols and 2,3-bis(4-fluorophenyl)-quinoxaline. Their research into the polymers' optical properties, influenced by intrachain and interchain interactions, underscores the potential of quinoxaline derivatives in the field of optoelectronics (Barberis et al., 2007).

Propiedades

IUPAC Name |

2,3-bis(4-phenoxyphenyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22N2O2/c1-3-9-25(10-4-1)35-27-19-15-23(16-20-27)31-32(34-30-14-8-7-13-29(30)33-31)24-17-21-28(22-18-24)36-26-11-5-2-6-12-26/h1-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKIECKEKBVCRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=C(C=C5)OC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-hydroxyphenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B4593449.png)

![N-(3,4-dimethylphenyl)-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4593457.png)

methanone](/img/structure/B4593475.png)

![2-ethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4593490.png)

![N-(2,3-DICHLOROPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA](/img/structure/B4593497.png)

![1-ETHYL-4-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4593508.png)

![2-chloro-N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4593512.png)

![N-[1-(4-chlorophenyl)propyl]-N'-1-naphthylurea](/img/structure/B4593520.png)

![2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE](/img/structure/B4593533.png)

![(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B4593541.png)

![4-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-chloro-6-ethoxyphenyl methanesulfonate](/img/structure/B4593543.png)

![N-[4-(aminosulfonyl)phenyl]-2-[(2,4-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4593551.png)